Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Overview
Description
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate is a chemical compound with the molecular formula C8H9NaO3S. . Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dihydro-1-benzofuran-5-sulfinate typically involves the sulfonation of 2,3-dihydro-1-benzofuran. One common method includes the reaction of 2,3-dihydro-1-benzofuran with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dihydro-1-benzofuran-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2,3-dihydro-1-benzofuran-5-sulfinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Sodium benzofuran-2-sulfinate
- Sodium benzofuran-3-sulfinate
- Sodium 2,3-dihydro-1-benzothiophene-5-sulfinate
Comparison: Sodium 2,3-dihydro-1-benzofuran-5-sulfinate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity compared to other benzofuran and benzothiophene sulfinates
Properties
IUPAC Name |
sodium;2,3-dihydro-1-benzofuran-5-sulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10)7-1-2-8-6(5-7)3-4-11-8;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCKONVRKJWSDK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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